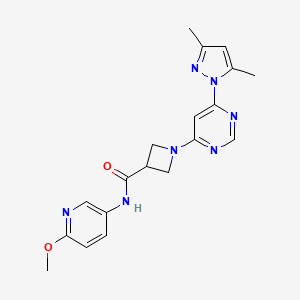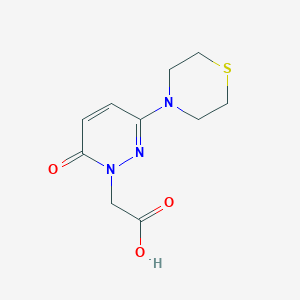
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, also known as MPHP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a potent psychostimulant and has been found to exhibit effects similar to other cathinones such as MDPV, α-PVP, and α-PHP. MPHP has gained attention in recent years due to its recreational use and abuse potential. However, it has also been studied for its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinones. It has also been found to increase the release of these neurotransmitters, leading to increased activity in the central nervous system.
Biochemical and Physiological Effects:
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one has been found to exhibit several biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in rodents. Additionally, it has been found to increase heart rate and blood pressure in humans. However, the long-term effects of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one on the body are not fully understood.
実験室実験の利点と制限
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one has several advantages for use in laboratory experiments. It is a potent psychostimulant and has been found to exhibit effects similar to other cathinones, making it a useful tool for studying the mechanisms of action of these compounds. Additionally, its relatively simple synthesis method and low cost make it a readily available compound for research purposes.
However, there are also limitations to the use of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one in laboratory experiments. Its abuse potential and potential for toxicity make it a risky compound to work with. Additionally, its effects on the body are not fully understood, making it difficult to interpret the results of experiments involving 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one.
将来の方向性
There are several future directions for research involving 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one. One area of interest is its potential therapeutic applications. Further studies are needed to determine the efficacy and safety of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one in the treatment of various neurological and psychiatric disorders.
Another area of interest is the development of new cathinone compounds with improved therapeutic potential and reduced abuse potential. 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one and other cathinones have been found to exhibit potent psychostimulant effects and have a high potential for abuse. Developing new compounds with reduced abuse potential could lead to safer and more effective treatments for various disorders.
Conclusion:
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a synthetic cathinone that has gained attention in recent years due to its recreational use and abuse potential. However, it has also been studied for its potential therapeutic applications. It exhibits effects similar to other cathinones and has a relatively simple synthesis method, making it a useful tool for studying the mechanisms of action of these compounds. However, its potential for toxicity and abuse make it a risky compound to work with, and further research is needed to fully understand its effects on the body.
合成法
The synthesis of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one involves the reaction of 4-methoxyphenylacetonitrile with 1-phenyl-2-(phenylsulfonyl)ethanone in the presence of lithium aluminum hydride. The resulting product is then reduced with sodium borohydride to yield 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one. The synthesis of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one has been described in several research articles and has been found to be a relatively simple and efficient process.
科学的研究の応用
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been found to exhibit antidepressant and anxiolytic effects in animal models. Additionally, it has been studied for its potential use as a cognitive enhancer and has been found to improve learning and memory in rats.
特性
IUPAC Name |
3-(benzenesulfonyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-25-18-9-7-16(8-10-18)17-11-13-21(15-17)20(22)12-14-26(23,24)19-5-3-2-4-6-19/h2-10,17H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJIPSTYUOQWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B3001019.png)






![3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/no-structure.png)

![(Z)-4-cyano-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3001034.png)



